molecular formula C6H3BrFNO B2510695 5-Bromo-3-fluoropyridine-2-carboxaldehyde CAS No. 669066-93-7

5-Bromo-3-fluoropyridine-2-carboxaldehyde

Cat. No.: B2510695
CAS No.: 669066-93-7
M. Wt: 203.998
InChI Key: LUJBEFQVVXDCPL-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-carboxaldehyde is a chemical compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-3-fluoropyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as oxidoreductases and transferases. The nature of these interactions can vary, with the compound potentially forming covalent bonds or non-covalent interactions such as hydrogen bonds and van der Waals forces .

Cellular Effects

The effects of 5-Bromo-3-fluoropyridine-2-carbaldehyde on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the transcription of specific genes, thereby influencing protein synthesis and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Bromo-3-fluoropyridine-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-fluoropyridine-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, with changes in cell signaling and gene expression persisting even after the compound has been removed .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-fluoropyridine-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

5-Bromo-3-fluoropyridine-2-carbaldehyde is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Bromo-3-fluoropyridine-2-carbaldehyde within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, it may be taken up by cells through active transport mechanisms and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of 5-Bromo-3-fluoropyridine-2-carbaldehyde can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoropyridine-2-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-fluoropyridine-2-carboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoropyridine-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-fluoropyridine-2-carboxaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoropyridine-2-carboxaldehyde is unique due to the specific positioning of the bromine, fluorine, and aldehyde groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBEFQVVXDCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-93-7
Record name 5-Bromo-3-fluoropyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-5-bromopyridine carboxylic acid methoxymethylamide (630 mg, 2.4 mmol) in dry THF (12 mL) was cooled to −50° C. and DIBAL (1M in THF; 2.8 mL, 2.8 mmol) was added over 15 min maintaining the temperature below −50° C. The reaction was stirred at −50° C. for 2 h. An additional portion of and DIBAL (1M in THF; 0.25 mL, 0.25 mmol) was added and the reaction mixture was allowed to warm slowly to −10° C. over 2 h. The reaction was quenched by the dropwise addition of water (5 mL) and the THF was removed in vacuo and a dilute solution of Rochelle's salt was added. The aqueous was extracted with EtOAc (×3) and the combined organics dried (MgSO4) and concentrated in vacuo. Purification by column chromatography (gradient: 10%-90% EtOAc in petroleum ether 40-60c) yielded 3-fluoro-5-bromopyridine-2-carbaldehyde as a yellow solid.
Name
3-fluoro-5-bromopyridine carboxylic acid methoxymethylamide
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-3-fluoro-N-methoxy-N-methylpicolinamide (0.63 g, 2.4 mmol) was stirred in THF (12 mL) at 60° C. Diisobutylaluminium hydride (1 M in THF, 2.8 mL, 2.8 mmol) was added dropwise and the reaction mixture stirred below 50° C. for 2 h. Further diisobutylaluminium hydride (1 M in THF, 0.85 mL, 0.85 mmol) was added and the reaction mixture allowed to warm to 16° C. over 2 h. Rochelles salt solution (sat. aq.) was added and the aqueous phase extracted with EtOAc. The combined organics were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography using silica gel and eluting with 10-70% EtOAc in isohexanes to afford 5-bromo-3-fluoropicolinaldehyde.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of crude 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide (27.94 g, 106.2 mmol) in THF (350 mL) at −78° C. was added lithium aluminum hydride (1M in THF, 45.67 mL, 45.67 mmol) dropwise. The reaction was stirred at −78° C. for 2 hours, then H2O (100 mL) and brine (100 mL) were added. The mixture was warmed to RT and partially concentrated in vacuo, diluted with ethyl acetate and filtered through celite. The aqueous layer was extracted 4× with ethyl acetate. The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was filtered through a silica gel plug with 10% ethyl acetate in hexanes to provide 5-bromo-3-fluoropyridine-2-carbaldehyde that gave proton NMR spectra consistent with theory.
Quantity
27.94 g
Type
reactant
Reaction Step One
Quantity
45.67 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

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